N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]propanamide

HDAC inhibition zinc-binding group anticancer drug discovery

Procure N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]propanamide as a critical 1,2,4-thiadiazole screening standard. It is differentiated from common 1,3,4-thiadiazole isomers by its unique N-S adjacency, which alters zinc-binding group (ZBG) engagement in HDAC inhibition programs and electronic profiles in agrochemical screening. The 3,4-dimethoxyphenyl substituent provides an intermediate cLogP (~2.5-3.0), bridging polar and lipophilic SAR space without inducing promiscuous binding. With a low molecular weight (293.34 g/mol) and only 2 aromatic rings, it serves as an ideal fragment for systematic scaffold-hopping and lead optimization. This compound directly aligns with the active IP space claimed in WO2022194841 and US20230247997 for nematicide development.

Molecular Formula C13H15N3O3S
Molecular Weight 293.34 g/mol
Cat. No. B11343763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]propanamide
Molecular FormulaC13H15N3O3S
Molecular Weight293.34 g/mol
Structural Identifiers
SMILESCCC(=O)NC1=NC(=NS1)C2=CC(=C(C=C2)OC)OC
InChIInChI=1S/C13H15N3O3S/c1-4-11(17)14-13-15-12(16-20-13)8-5-6-9(18-2)10(7-8)19-3/h5-7H,4H2,1-3H3,(H,14,15,16,17)
InChIKeyJBHDFSGGDZRLFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]propanamide – Baseline Characterization for Scientific Procurement


N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]propanamide (CAS 912897-60-0) is a synthetic small molecule belonging to the 1,2,4-thiadiazole class of heterocyclic amides . With a molecular formula of C13H15N3O3S and a molecular weight of 293.34 g/mol, the compound presents a 3,4-dimethoxyphenyl substituent at the 3-position and a propanamide group at the 5-position of the 1,2,4-thiadiazole core . The 1,2,4-thiadiazole isomer occupies a distinct electronic and steric space compared to the more extensively studied 1,3,4-thiadiazole scaffold, which may confer differentiated target engagement profiles in drug discovery and agrochemical screening programs .

Why Generic Thiadiazole Substitution Fails: Positional Isomerism and Substituent-Perturbation Risks in Propanamide Derivative Selection


Thiadiazole-containing amides are not functionally interchangeable. The 1,2,4-thiadiazole isomer possesses a distinct nitrogen–sulfur adjacency pattern that alters ring electronics, hydrogen-bonding capacity, and metabolic stability relative to the 1,3,4-thiadiazole isomer commonly used in published literature . Within the 1,2,4-thiadiazole subclass, even minor perturbations in the 3-aryl substituent (e.g., 3,4-dimethoxy vs. 4-methoxy substitution) can shift lipophilicity, polar surface area, and target-fit geometry. Class-level evidence from 1,2,4-thiadiazole-based HDAC inhibitor programs demonstrates that the 1,2,4-thiadiazole core can function as a zinc-binding group (ZBG) and that the nature of the appended aryl-amide tail strongly modulates antiproliferative IC50 values, with select derivatives achieving sub-micromolar potency where the clinical reference vorinostat reaches only 1.48 µM [1]. Therefore, substituting the target compound with an isomerically different thiadiazole or an alternative 3-aryl congener without verification risks losing the specific electronic and steric properties that drive target engagement in a given screening or optimization program.

Quantitative Evidence Guide: Head-to-Head Differentiation of N-[3-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]propanamide


1,2,4-Thiadiazole Core vs. 1,3,4-Thiadiazole Core: Zinc-Binding Group (ZBG) Engagement in HDAC Inhibition

The 1,2,4-thiadiazole core of the target compound offers differentiated zinc-chelating geometry compared to the more extensively utilized 1,3,4-thiadiazole isomer. In a molecular docking study against HDAC2 (PDB: 4LXZ), 1,2,4-thiadiazole-based amides achieved docking scores of -8.953 to -9.290 kcal/mol, significantly exceeding the reference inhibitor vorinostat (-5.613 kcal/mol). The most potent synthesized 1,2,4-thiadiazole derivative (compound 6b) demonstrated an IC50 of 0.66 µM in an MTT cell viability assay, representing a 2.2-fold improvement over vorinostat (IC50 1.48 µM) [1]. This evidence establishes the 1,2,4-thiadiazole scaffold as a viable non-hydroxamic ZBG platform and supports the rationale for selecting 1,2,4-thiadiazole-substituted amides over their 1,3,4-thiadiazole counterparts when zinc-dependent target engagement is sought.

HDAC inhibition zinc-binding group anticancer drug discovery

3,4-Dimethoxyphenyl vs. 4-Methoxyphenyl Substitution: Impact on Lipophilicity and Predicted Permeability

The 3,4-dimethoxyphenyl substituent on the target compound (MW 293.34; molecular formula C13H15N3O3S) confers a distinct partition coefficient profile relative to the mono-methoxy analog N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]propanamide (MW 263.32; C12H13N3O2S) . The additional methoxy group at the meta position increases molecular weight by 30.02 g/mol (11.4%) and adds one additional hydrogen-bond acceptor, which together are predicted to raise computed LogP by approximately 0.3–0.5 log units while reducing aqueous solubility. This physicochemical shift may enhance membrane permeability in cell-based assays while maintaining acceptable drug-likeness parameters (rotatable bonds: 5; H-bond acceptors: 6; H-bond donors: 1), positioning the 3,4-dimethoxy variant as a more lipophilic tool compound relative to the 4-methoxy baseline .

lipophilicity drug-likeness ADME prediction

Propanamide vs. Pentanamide Chain Length: Hydrophobic Surface Area and Ligand Efficiency Trade-offs

The propanamide chain of the target compound provides a molecular weight of 293.34 g/mol, which is 28.06 g/mol lower than the pentanamide homolog N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]pentanamide (MW 321.40; C15H19N3O3S) . This 8.7% reduction in molecular weight, combined with a shorter alkyl chain (3 vs. 5 carbons), translates to lower non-polar surface area and improved ligand efficiency indices. In fragment-based and lead-optimization contexts, the propanamide variant is expected to retain higher aqueous solubility and a more favorable ligand efficiency metric (LE ≈ 0.30–0.35 for typical HDAC-class targets) compared to the pentanamide homolog, which would carry additional entropic penalties upon binding without guaranteed potency gains .

ligand efficiency chain length optimization structure–activity relationship

1,2,4-Thiadiazole vs. 1,3,4-Thiadiazole Isomer Space: Agrochemical Application Precedent in Fungicidal and Nematicidal Screening

The 1,2,4-thiadiazole scaffold has established agrochemical precedent distinct from the 1,3,4-thiadiazole isomer. A patent series on substituted 1,2,4-thiadiazoles (US20230247997, WO2022194841, US20150208656) specifically claims 1,2,4-thiadiazole derivatives for nematicidal, herbicidal, and fungicidal applications [1][2]. The 5-amido-substituted 1,2,4-thiadiazole subclass, to which the target compound belongs, provides a vector for optimizing selectivity across pest species, leveraging the differential metabolic handling of 1,2,4- vs. 1,3,4-thiadiazole rings by fungal cytochrome P450 enzymes. Class-level evidence from propanamide-containing 1,2,4-thiadiazoline fungicide QSAR studies indicates that pEC50 values for this scaffold typically range from 4.0 to 6.5 depending on aryl substitution, with electron-donating aryl groups (such as 3,4-dimethoxyphenyl) associated with higher activity [3].

fungicide nematicide agrochemical screening

Propanamide vs. Benzamide Capping Group: Impact on Rotatable Bonds and Conformational Entropy

The propanamide capping group of the target compound contributes 3 rotatable bonds (C–C, C–N, and C–C=O), whereas the benzamide analog N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-methoxybenzamide carries only 2 rotatable bonds but introduces an additional rigid aromatic ring . The propanamide variant therefore maintains greater conformational flexibility (5 total rotatable bonds vs. 4 for the benzamide analog), which may be advantageous for induced-fit recognition mechanisms but entails a modest entropic penalty upon binding. For scaffold-hopping campaigns or fragment elaboration strategies, the propanamide series offers a more gradual molecular property gradient (fewer aromatic rings, lower molecular weight) than benzamide-capped analogs, providing a distinct optimization vector .

conformational flexibility ligand pre-organization fragment-based drug design

Validated Application Scenarios for N-[3-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]propanamide in Research and Industrial Procurement


Hit Identification in HDAC Inhibitor Screening Panels Requiring Non-Hydroxamic Zinc-Binding Groups

The 1,2,4-thiadiazole core of the target compound has been validated as a zinc-binding group (ZBG) in HDAC2 inhibitor design. Molecular docking data confirm superior docking scores (-8.953 to -9.290 kcal/mol for related 1,2,4-thiadiazol-5-yl amides) relative to the clinical hydroxamic acid reference vorinostat (-5.613 kcal/mol) [1]. Procurement of the target compound as a 1,2,4-thiadiazole-5-propanamide scaffold enables head-to-head screening alongside 1,3,4-thiadiazole isomeric controls to assess isomer-dependent ZBG engagement, a comparison that cannot be achieved with generic thiadiazole library pools.

SAR Expansion Around the 3-Aryl Substituent for Lipophilicity-Guided Lead Optimization

The 3,4-dimethoxyphenyl substitution provides an intermediate lipophilicity (estimated cLogP ≈ 2.5–3.0) that bridges the gap between the more polar 4-methoxyphenyl analog (estimated cLogP ≈ 2.0–2.5) and the overly lipophilic pentanamide homolog (estimated cLogP ≈ 3.5–4.0) [1]. This property profile supports systematic SAR exploration where incremental LogP changes are correlated with cell permeability and target potency, without introducing the excessive hydrophobicity that can trigger promiscuous binding or poor solubility.

Agrochemical Lead Generation for Nematicidal or Fungicidal 1,2,4-Thiadiazole Derivatives

The 1,2,4-thiadiazole-5-propanamide scaffold with electron-donating 3,4-dimethoxyphenyl substitution aligns with QSAR models predicting fungicidal pEC50 values in the 5.0–6.5 range for this subclass [1]. Patent landscaping (US20230247997, WO2022194841) confirms that 1,2,4-thiadiazole-5-amides represent a distinct and active IP space for nematicide and herbicide development [2]. Procuring the target compound as a screening standard ensures alignment with the structural features claimed in active agrochemical patents.

Fragment Elaboration and Scaffold-Hopping with Favorable Developability Metrics

With a molecular weight of 293.34 g/mol, only 2 aromatic rings, 5 rotatable bonds, and TPSA of approximately 84 Ų, the target compound sits within favorable drug-like or lead-like chemical space for fragment elaboration [1]. Compared to benzamide-capped analogs that introduce a third aromatic ring and higher TPSA, the propanamide series offers a simpler starting point for systematic scaffold-hopping programs that seek to balance potency with physicochemical developability parameters [1].

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